molecular formula C6H9N5S B2658664 3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea CAS No. 301320-82-1

3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea

Cat. No.: B2658664
CAS No.: 301320-82-1
M. Wt: 183.23
InChI Key: HSIHPXCZHMTHIP-UHFFFAOYSA-N
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Description

3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea is a synthetic organic compound featuring a 1,2,4-triazole core linked to a thiourea group via a prop-2-en-1-yl (allyl) chain. This structure places it in a class of nitrogen and sulfur-containing heterocycles that are of significant interest in modern drug discovery and development . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its ability to engage with a wide range of biological targets . This moiety is found in numerous clinically used drugs, including antifungal agents like fluconazole and itraconazole, and chemotherapeutic agents like letrozole . The incorporation of a thiourea functional group further enhances the molecule's potential for hydrogen bonding and metal coordination, which can be critical for interaction with enzymatic active sites . As a research chemical, this compound serves as a valuable building block for the synthesis of more complex molecules and is a key intermediate for exploring structure-activity relationships (SAR) . Its structural features make it a candidate for investigations across various therapeutic areas, consistent with the broad pharmacological activities reported for 1,2,4-triazole and thiourea derivatives. These activities include antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects, making it a versatile scaffold for hit-to-lead optimization campaigns in pharmaceutical research . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-prop-2-enyl-3-(1,2,4-triazol-4-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5S/c1-2-3-7-6(12)10-11-4-8-9-5-11/h2,4-5H,1,3H2,(H2,7,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIHPXCZHMTHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN1C=NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea typically involves the reaction of a triazole derivative with an isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 4H-1,2,4-triazole and prop-2-en-1-yl isothiocyanate.

    Reaction Conditions: Reflux in ethanol or acetonitrile.

    Product Isolation: The product is typically isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents in the presence of a base.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Pharmacological Applications

The pharmacological significance of compounds containing the triazole moiety, such as 3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea, is well-documented. These compounds exhibit a range of biological activities:

  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole structures can inhibit the growth of various pathogens, including bacteria and fungi. For instance, studies have shown that certain triazole derivatives possess significant antifungal activity against strains of Candida and Aspergillus species .
  • Anticancer Properties : The compound's ability to interfere with cellular processes makes it a candidate for anticancer drug development. Several studies have reported that triazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, derivatives similar to this compound have shown promising results in preclinical models against various cancer cell lines .

Agricultural Applications

In agriculture, the application of thiourea derivatives has been explored for their potential as plant growth regulators and fungicides:

  • Plant Growth Regulation : Thiourea compounds can enhance plant growth by influencing physiological processes such as photosynthesis and nutrient uptake. Research has demonstrated that these compounds can improve crop yield and resistance to environmental stresses .
  • Fungicidal Activity : The incorporation of triazole groups in thiourea compounds enhances their fungicidal properties. Studies have shown that such compounds can effectively control fungal diseases in crops, thereby improving agricultural productivity .

Materials Science Applications

The unique chemical structure of this compound also lends itself to applications in materials science:

  • Polymer Chemistry : Triazole-containing thioureas can be utilized as monomers in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These materials may find applications in coatings, adhesives, and other industrial products .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound and its derivatives:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant antifungal effects against Candida species.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values lower than standard treatments.
Agricultural UseEnhanced growth parameters in tomato plants treated with thiourea derivatives.
Polymer ApplicationsDeveloped new polymer composites with improved mechanical properties using triazole-thiourea monomers.

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The triazole ring and thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Structural Analogues

The compound is compared with other 1,2,4-triazole-containing derivatives to highlight structural and functional differences:

Compound Name Core Structure Functional Groups Key Applications Synthesis Approach Key Properties
3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea Thiourea + 1,2,4-triazole Allyl, thiourea Drug development (thiourea blocks) Nucleophilic substitution (probable) High hydrogen-bonding capacity
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole + 1,2,4-triazole tert-Butyl, amine Anticancer research Cyclocondensation reactions Enhanced stability (steric bulk)
7-Fluoro-2-(prop-2-en-1-ylsulfanyl)-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-4-one Thiochromenone + 1,2,4-triazole Propenylsulfanyl, fluorine Antimicrobial/antifungal (potential) Multi-step coupling reactions Lipophilic, aromatic stability
3-(4H-1,2,4-triazol-4-yl)propan-1-amine (APTRZ) 1,2,4-triazole + alkylamine Amine, hydroxyl (precursor) Thermoresponsive polymers Mitsunobu reaction, deprotection Water-soluble, coordination ligand
2-((5-Phenethyl-4-R-1,2,4-triazol-3-yl)thio)acetaldehyde derivatives 1,2,4-triazole + thioacetaldehyde Thioether, variable R-groups Broad-spectrum bioactivity Thiol-alkylation reactions Tunable reactivity (R-group effects)
2.3. Physicochemical Properties
  • Solubility: The thiourea group in the target compound enhances water solubility compared to purely aromatic triazole derivatives (e.g., thiochromenone in ).
  • Reactivity : The allyl group in the target compound allows for polymerization or crosslinking, whereas tert-butyl groups () or fluorine () enhance stability or lipophilicity.

Key Research Findings

  • Structural Flexibility : Substituting the thiourea group with thioether () or amine () alters hydrogen-bonding and metal-coordination capabilities.
  • Biological Relevance : Thiazole-triazole hybrids () show promise in oncology, while thioureas () are versatile in enzyme inhibition.
  • Thermoresponsive Applications : APTRZ () demonstrates how triazole-amine derivatives can be tailored for materials science.

Q & A

Q. Q: What are the standard synthetic protocols for preparing 3-(prop-2-en-1-yl)-1-(4H-1,2,4-triazol-4-yl)thiourea and related 1,2,4-triazole derivatives?

A: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: Reacting 4H-1,2,4-triazole-4-amine with a thiocyanate derivative (e.g., allyl isothiocyanate) under reflux in anhydrous acetone or ethanol for 6–12 hours.
  • Step 2: Purification via recrystallization using ethanol/water mixtures.
  • Characterization: Elemental analysis (C, H, N, S) and 1H^1H-NMR spectroscopy to confirm the thiourea linkage and allyl substitution .

Q. Table 1: Representative Synthesis Conditions

ReactantsSolventReaction TimeYield (%)Characterization Methods
4H-1,2,4-triazole-4-amine + Allyl isothiocyanateEthanol8 hours72–85%1H^1H-NMR, Elemental Analysis
5-Phenethyl-4-R-triazole derivatives + ThioacetateDMF12 hours65–78%IR, 13C^{13}C-NMR

Basic Research: Characterization Techniques

Q. Q: What analytical methods are essential for confirming the structure and purity of this compound?

A: Key methods include:

  • Elemental Analysis: Validates stoichiometric ratios of C, H, N, and S (±0.3% tolerance) .
  • Spectroscopy:
    • 1H^1H-NMR: Peaks at δ 5.8–6.2 ppm (allyl protons) and δ 8.3–8.9 ppm (triazole protons) .
    • IR: Absorption bands at 3200–3350 cm1^{-1} (N-H stretch) and 1250 cm1^{-1} (C=S) .
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., C=S bond ~1.68 Å) .

Basic Research: Preliminary Biological Activity Screening

Q. Q: How are initial biological activities (e.g., antimicrobial) assessed for this compound?

A:

  • Antimicrobial Assays: Use agar diffusion or microdilution methods against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–). MIC values are determined at concentrations of 12.5–100 µg/mL .
  • Antifungal Tests: Screen against Candida albicans using Sabouraud dextrose agar. Activity correlates with electron-withdrawing substituents on the triazole ring .

Advanced Research: Optimizing Reaction Conditions

Q. Q: How can microwave-assisted synthesis improve the yield and efficiency of this compound?

A: Microwave irradiation reduces reaction time from hours to minutes (e.g., 20–30 minutes at 100–120°C) and enhances regioselectivity. Key parameters:

  • Solvent: Polar aprotic solvents (e.g., DMF) improve dielectric heating.
  • Catalyst: K2_2CO3_3 or triethylamine accelerates thiourea formation.
  • Yield Improvement: Up to 92% compared to 72% in conventional methods .

Q. Table 2: Conventional vs. Microwave Synthesis

ParameterConventionalMicrowave
Time8–12 hours20–30 minutes
Yield72%88–92%
Energy UseHighReduced by ~60%

Advanced Research: Addressing Spectral Data Contradictions

Q. Q: How to resolve discrepancies in 1H^1H1H-NMR data for allyl and triazole protons?

A: Contradictions often arise from tautomerism or solvent effects. Strategies:

  • Variable Temperature NMR: Identify dynamic equilibria (e.g., thione-thiol tautomerism) by analyzing peak splitting at 25–80°C.
  • Deuterated Solvents: Use DMSO-d6_6 to stabilize specific tautomers.
  • 2D NMR (COSY, HSQC): Confirm coupling between allyl protons and adjacent carbons .

Advanced Research: Pharmacokinetic and Metabolite Analysis

Q. Q: What methodologies are used to study pharmacokinetics and metabolite formation in vivo?

A:

  • In Vivo Models: Administer the compound to rats (10–50 mg/kg) and collect plasma samples at intervals (0.5–24 hours).
  • LC-MS/MS Analysis: Detect parent compound and metabolites (e.g., sulfoxide derivatives) using a C18 column and positive ion mode .
  • Key Findings: Half-life (t1/2_{1/2}) of ~4.2 hours and primary hepatic metabolism via CYP3A4 .

Advanced Research: Computational Modeling for Activity Prediction

Q. Q: How can molecular docking predict the biological target interactions of this compound?

A:

  • Target Selection: Fungal lanosterol 14α-demethylase (CYP51) for antifungal activity.
  • Software: AutoDock Vina or Schrödinger Suite for docking simulations.
  • Results: High-affinity binding (ΔG = −9.2 kcal/mol) to CYP51’s heme pocket, driven by hydrogen bonds with triazole and hydrophobic interactions with the allyl group .

Q. Table 3: Docking Scores vs. Experimental IC50_{50}

CompoundDocking Score (kcal/mol)Experimental IC50_{50} (µM)
Parent−9.212.4
Fluoro-substituted−10.16.8

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